2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine
Overview
Description
“2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is a derivative of quinazoline, a class of organic compounds that have received significant attention due to their wide range of biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The various substituted quinazolines displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
Synthesis Analysis
Quinazolin-4(3H)-ones can be synthesized by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves a copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines .Scientific Research Applications
Protozoan Parasite Growth Inhibition : Research has shown the effectiveness of certain quinazoline analogs in inhibiting the proliferation of protozoan parasites, which are significant causes of diseases such as human African trypanosomiasis, Chagas disease, cutaneous leishmaniasis, and malaria. Compounds like NEU-924 and NEU-1017, which include the 4-methyl-1,4-diazepan-1-yl quinazoline scaffold, demonstrated potent biological activities against these pathogens (Devine et al., 2015).
5-HT3 Receptor Affinity : Studies have identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit fragment with affinity for the 5-HT3 receptor. This receptor is a therapeutic target for conditions such as nausea and anxiety. Research in this area led to the discovery of high affinity ligands for this receptor, contributing to the development of new pharmacological agents (Verheij et al., 2012).
Antimalarial Activity : Certain diaminoquinazoline derivatives, including those with the 4-methyl-1,4-diazepan-1-yl moiety, have shown potential as antimalarial compounds. These analogues exhibited low toxicity to mammalian cells and strong inhibitory activity against the malaria parasite Plasmodium falciparum, suggesting their potential as lead compounds in antimalarial drug development (Sundriyal et al., 2014).
Potential Antipsychotic and Anticonvulsant Agents : Research has also explored the use of benzoxazepinyl-quinazolinones, including those with 4-methyl-1,4-diazepan-1-yl groups, as potential antipsychotic and anticonvulsant agents. These compounds have shown promising results in preclinical models, indicating their potential therapeutic applications (Bajaj et al., 2003).
Histamine H4 Receptor Inverse Agonists : Quinazoline-containing compounds have been investigated as histamine H4 receptor inverse agonists, which could have therapeutic implications in treating inflammatory conditions. Some derivatives also showed dual action as H1 and H4 receptor ligands, potentially offering added therapeutic benefit (Smits et al., 2008).
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-18-7-4-8-19(10-9-18)14-16-12-6-3-2-5-11(12)13(15)17-14/h2-3,5-6H,4,7-10H2,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNILARRWBBAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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